molecular formula C9H13BrF4O3 B12080799 4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate

4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate

Cat. No.: B12080799
M. Wt: 325.09 g/mol
InChI Key: ZMPQULZCOJWOCN-UHFFFAOYSA-N
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Description

4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate is an organofluorine compound with the molecular formula C9H13BrF4O3. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate typically involves the reaction of 3,3,4,4-tetrafluoro-1-butanol with bromine in the presence of sodium carbonate. This reaction yields 4-bromo-3,3,4,4-tetrafluoro-1-butanol, which is then reacted with butyl chloroformate to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The carbonate group can be hydrolyzed to form corresponding alcohols and carbon dioxide.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted fluorobutyl carbonates, while hydrolysis typically produces butyl alcohol and carbon dioxide.

Scientific Research Applications

4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its stability and reactivity, allowing it to participate in various biochemical pathways. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3,3,4,4-tetrafluorobutyl 3-fluoropropyl carbonate
  • tert-Butyl 3-bromo-4-fluorobenzamide
  • tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate

Uniqueness

4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate is unique due to its combination of bromine and multiple fluorine atoms, which confer distinct chemical properties such as high reactivity and stability. This makes it particularly valuable in applications requiring specific fluorinated functionalities .

Properties

Molecular Formula

C9H13BrF4O3

Molecular Weight

325.09 g/mol

IUPAC Name

(4-bromo-3,3,4,4-tetrafluorobutyl) butyl carbonate

InChI

InChI=1S/C9H13BrF4O3/c1-2-3-5-16-7(15)17-6-4-8(11,12)9(10,13)14/h2-6H2,1H3

InChI Key

ZMPQULZCOJWOCN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OCCC(C(F)(F)Br)(F)F

Origin of Product

United States

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